An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA: A Fluorogenic Substrate for Caspase-1 and ACE2
An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA: A Fluorogenic Substrate for Caspase-1 and ACE2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, detailing its mechanism of action, physicochemical properties, and applications in enzymatic assays. This information is intended to support researchers in the fields of inflammation, apoptosis, and cardiovascular research in utilizing this tool for the sensitive detection of caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2) activity.
Core Mechanism: Fluorescence Resonance Energy Transfer (FRET)
The fluorescence of Mca-YVADAP-Lys(Dnp)-OH TFA is governed by the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules.[1][2] In this substrate, the 7-methoxycoumarin-4-yl)acetyl (Mca) group acts as the fluorescent donor, and the 2,4-dinitrophenyl (Dnp) group serves as the quenching acceptor.[3]
In its intact state, the close proximity of the Mca and Dnp moieties within the peptide structure allows for efficient FRET to occur.[3] When the Mca fluorophore is excited by an external light source, it transfers its energy to the nearby Dnp quencher instead of emitting it as fluorescence.[4] This energy transfer is non-radiative, meaning it does not produce light, and results in a low overall fluorescence signal.[2][4]
The peptide backbone, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), is specifically designed as a recognition and cleavage sequence for certain proteases.[3] Caspase-1, a key enzyme in inflammatory pathways, cleaves the peptide bond between the aspartic acid (D) and alanine (A) residues.[3] Similarly, ACE2 can also hydrolyze this substrate.[3][5] Upon enzymatic cleavage, the Mca fluorophore is spatially separated from the Dnp quencher.[3] This separation disrupts the FRET process, preventing the energy transfer. Consequently, the Mca group, upon excitation, emits its characteristic fluorescence, leading to a significant and detectable increase in the fluorescence signal.[2][3] This "turn-on" fluorescence is directly proportional to the enzymatic activity.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₅₅H₆₅F₃N₁₀O₂₁ | |
| Excitation Wavelength (λex) | ~325-365 nm | [1] |
| Emission Wavelength (λem) | ~392-440 nm | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1] |
Comparative Kinetic Data for Caspase Substrates
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Ac-YVAD-AMC | Caspase-1 | 9.7 | 14 | 1,400,000 | [1] |
| Ac-WEHD-AMC | Caspase-1 | 23 | 12 | 520,000 | [1] |
| Ac-DEVD-AMC | Caspase-3 | 10.1 | 16.5 | 1,630,000 | [1] |
| Note: This data is for comparative purposes and was not obtained using Mca-YVADAP-Lys(Dnp)-OH. Researchers should determine the kinetic parameters for Mca-YVADAP-Lys(Dnp)-OH under their specific experimental conditions. |
Experimental Protocols
The following are detailed methodologies for performing caspase-1 and ACE2 activity assays using Mca-YVADAP-Lys(Dnp)-OH TFA. These protocols are based on established principles for fluorometric enzyme assays and should be optimized for specific experimental conditions.
Caspase-1 Activity Assay
This protocol outlines the steps for measuring caspase-1 activity in cell lysates.
Materials:
-
Mca-YVADAP-Lys(Dnp)-OH TFA substrate
-
DMSO (for substrate reconstitution)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)
-
Recombinant human caspase-1 (for standard curve)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~325-365 nm and emission at ~392-440 nm.
Procedure:
-
Substrate Preparation: Reconstitute Mca-YVADAP-Lys(Dnp)-OH TFA in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.
-
Cell Lysate Preparation:
-
Induce apoptosis or inflammasome activation in your cell line of interest.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the caspase-1 enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare a standard curve using a known concentration range of recombinant caspase-1.
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 10-50 µg of cell lysate to the sample wells.
-
Add the appropriate amount of recombinant caspase-1 to the standard curve wells.
-
Prepare a blank well containing only Assay Buffer.
-
-
Enzymatic Reaction:
-
Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 50 µL of the 100 µM substrate solution to each well (final concentration of 50 µM).
-
-
Fluorescence Measurement:
-
Immediately start monitoring the fluorescence intensity at 37°C using a microplate reader with excitation at ~325-365 nm and emission at ~392-440 nm.
-
Record readings every 1-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the reaction rate.
-
Generate a standard curve by plotting the reaction rate versus the concentration of recombinant caspase-1.
-
Determine the caspase-1 activity in the cell lysates by interpolating their reaction rates from the standard curve.
-
ACE2 Activity Assay
This protocol provides a method for measuring ACE2 activity, for example, in tissue homogenates.
Materials:
-
Mca-YVADAP-Lys(Dnp)-OH TFA substrate
-
DMSO (for substrate reconstitution)
-
ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)
-
Tissue Homogenization Buffer (e.g., ACE2 Assay Buffer with 0.5% Triton X-100 and protease inhibitors)
-
Recombinant human ACE2 (for standard curve)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~325-365 nm and emission at ~392-440 nm.
Procedure:
-
Substrate Preparation: Reconstitute Mca-YVADAP-Lys(Dnp)-OH TFA in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.
-
Tissue Homogenate Preparation:
-
Excise and weigh the tissue of interest.
-
Homogenize the tissue in ice-cold Tissue Homogenization Buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the ACE2 enzyme.
-
Determine the protein concentration of the homogenate.
-
-
Assay Setup:
-
Prepare a standard curve with recombinant ACE2.
-
In a 96-well black microplate, add 50 µL of ACE2 Assay Buffer to each well.
-
Add 20-100 µg of tissue homogenate to the sample wells.
-
Add the appropriate amount of recombinant ACE2 to the standard curve wells.
-
Include a blank well with only ACE2 Assay Buffer.
-
-
Enzymatic Reaction:
-
Prepare a working solution of the substrate by diluting the 10 mM stock in ACE2 Assay Buffer to a final concentration of 20 µM.
-
Start the reaction by adding 50 µL of the 20 µM substrate solution to each well (final concentration of 10 µM).
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C and measure the fluorescence intensity every 5 minutes for 1-2 hours using a microplate reader (Ex: ~325-365 nm, Em: ~392-440 nm).
-
-
Data Analysis:
-
Perform data analysis as described in the caspase-1 activity assay protocol to determine the ACE2 activity in the tissue homogenates.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow related to the use of Mca-YVADAP-Lys(Dnp)-OH TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcam.com [abcam.com]
- 4. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
